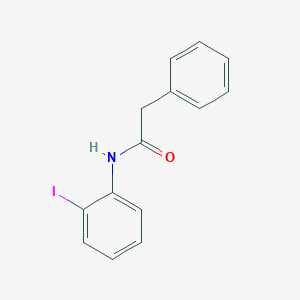
N-(2-iodophenyl)-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-Iodylphenyl)acylamides (NIPAs) have been synthesized and used as new iodine(V) oxidizing reagents . Another study reported the synthesis of 2-arylbenzothiazoles through different synthetic pathways .Molecular Structure Analysis
The molecular structure of a compound similar to “N-(2-iodophenyl)-2-phenylacetamide”, known as “N-(2-Iodophenyl)-N-methylbenzamide”, has been described in the literature . The compound has a molecular formula of C14H12INO and a molecular weight of 337.15 g/mol .Chemical Reactions Analysis
There are studies that have reported on the chemical reactions involving compounds similar to “this compound”. For example, N-(2-Iodylphenyl)acylamides have been used as new iodine(V) oxidizing reagents . Another study reported the use of N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide in the synthesis of 3-arylidene-2-oxindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Iodophenyl)-N-methylbenzamide”, have been reported. It has a molecular weight of 337.15 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 20.3 Ų .Scientific Research Applications
Microwave Irradiation and Alkylation
- Research has shown that N-Phenyl-2-phenylacetamide, a related compound to N-(2-iodophenyl)-2-phenylacetamide, can be alkylated with benzyl chloride in a solvent-free system using microwave irradiation. This process leads to the formation of N-, O-, and C-alkylation products, with the N-product being the predominant one under these conditions (Mijin et al., 2008).
Reactivity and Orientation in Alkylation
- In another study, the reactivity and orientation in the alkylation reaction of N-(4-Nitrophenyl)-2-phenylacetamide were explored. This research contributes to understanding the chemical behavior of similar compounds, including this compound (Mijin et al., 2002).
Antibacterial Activity and Spectroscopic Study
- A study conducted on a benzoxazole derivative that includes a phenylacetamide structure, like this compound, demonstrated moderate antibacterial activity against Gram-negative and Gram-positive bacteria. This research included detailed spectroscopic characterization, indicating potential for similar compounds in medical applications (Aswathy et al., 2017).
Biological Activity and Chromatographic Analysis
- The biological activities of phenylacetamide derivatives were assessed through chromatographic retention behaviors. This study suggests that compounds like this compound could have a range of biological activities such as analgesic or anticonvulsant effects (Vaštag et al., 2014).
Antimicrobial Study of Phenylacetamide Analogues
- Novel phenylacetamide analogues were synthesized and tested for their antimicrobial activity. Some of these compounds exhibited superior in vitro activity compared to standard drugs, suggesting potential antimicrobial applications for this compound (Jayadevappa et al., 2012).
Estrogen-Like Effects
- 2-Phenylacetamide isolated from Lepidium apetalum seeds showed estrogen-like effects, promoting cell proliferation and increasing uterus index in mice. This indicates that similar compounds, including this compound, may have potential applications in treating perimenopause syndrome (Zeng et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral activities against the tobacco mosaic virus (tmv) .
Mode of Action
It’s known that the compound can undergo a palladium-catalyzed tandem reaction with isocyanide to produce aza-heterocyclic amides . This reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine .
Biochemical Pathways
The compound’s synthesis involves a palladium-catalyzed reaction , which suggests it may interact with biochemical pathways involving palladium or related elements.
Pharmacokinetics
Similar compounds have been found to exhibit prolonged in vivo metabolism compared to in vitro modeling .
Result of Action
Similar compounds have been found to exhibit good anti-tmv activity , suggesting that N-(2-iodophenyl)-2-phenylacetamide may also have antiviral properties.
Action Environment
It’s known that the compound’s synthesis involves a palladium-catalyzed reaction , which may be influenced by environmental factors such as temperature and pH.
properties
IUPAC Name |
N-(2-iodophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQPHZGZTIXLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)sulfanyl]-N'-(3,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B403047.png)
![(2-Chloro-benzylsulfanyl)-acetic acid [1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-propylidene]-hydrazide](/img/structure/B403048.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-cyclododecylideneacetohydrazide](/img/structure/B403050.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403051.png)
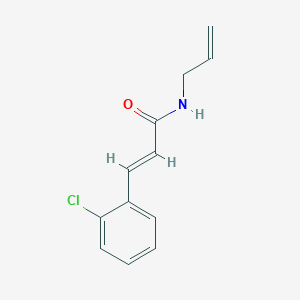
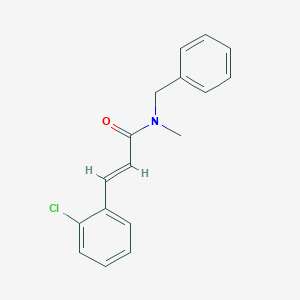
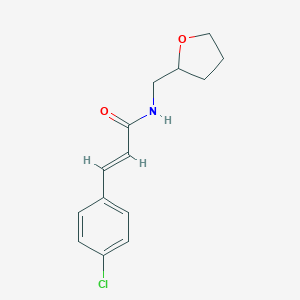
![2-[(1-Oxo-2-phenoxyethyl)amino]benzoic acid methyl ester](/img/structure/B403061.png)
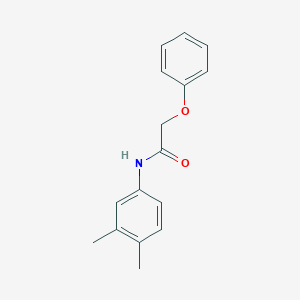
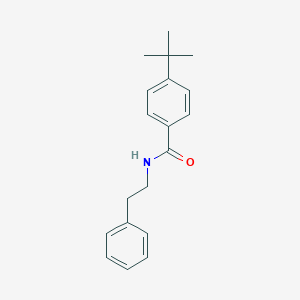
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B403066.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403068.png)
![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403070.png)
![4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B403071.png)